

Application Notes and Protocols for ^{18}F -Labeling of UAMC1110 Derivatives

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Compound of Interest

Compound Name: NH₂-UAMC1110 TFA

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Introduction

This document provides detailed protocols for the ^{18}F -labeling of derivatives of UAMC1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising target for cancer imaging and therapy due to its high expression in the stroma of various tumors. The development of ^{18}F -labeled FAP inhibitors allows for Positron Emission Tomography (PET) imaging, offering advantages such as high resolution and the longer half-life of fluorine-18 ($t_{1/2} \approx 110$ min) compared to other radionuclides like gallium-68.[1]

These protocols are based on published methodologies for the synthesis of novel ^{18}F -labeled UAMC1110 analogues designed for applications such as brain imaging.[2][3][4][5] Two primary strategies for ^{18}F -labeling are presented: direct nucleophilic substitution and the aluminum- ^{18}F fluoride chelation method.

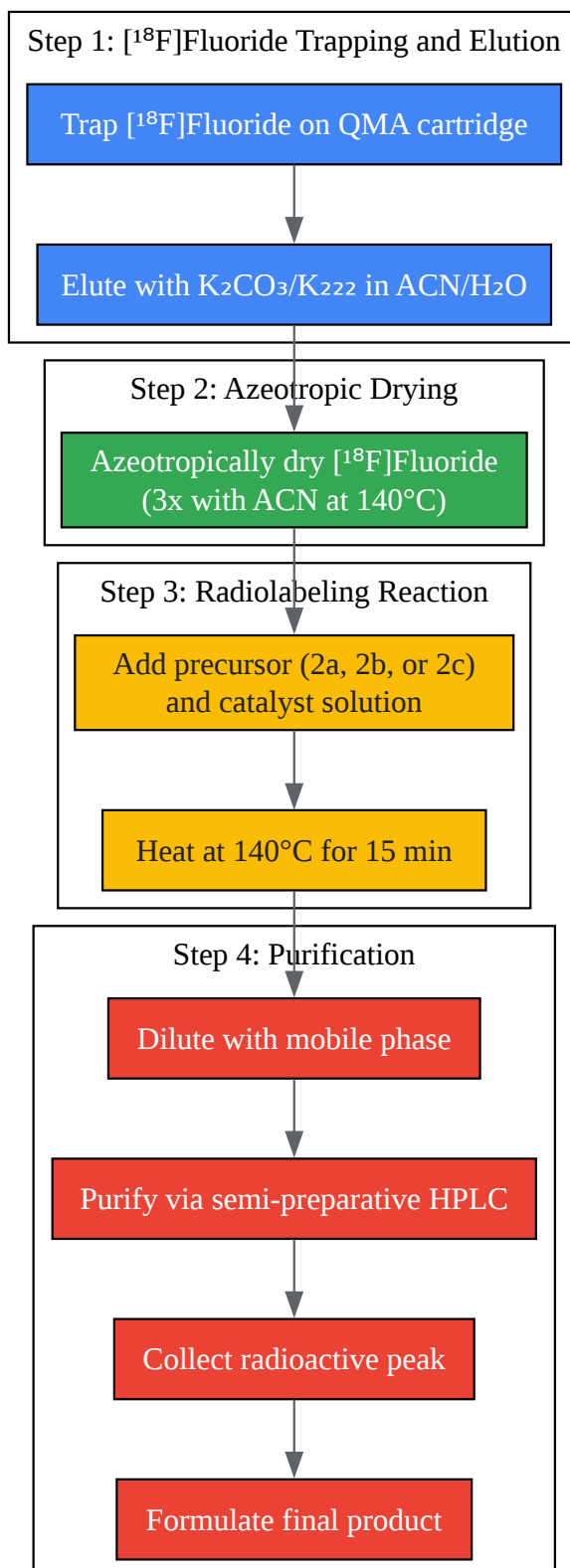
Direct Nucleophilic ^{18}F -Fluorination of UAMC1110 Derivatives

This section details the radiosynthesis of ^{18}F -labeled UAMC1110 derivatives (referred to as $[^{18}\text{F}]1\text{a}$, $[^{18}\text{F}]1\text{b}$, and $[^{18}\text{F}]1\text{c}$) via a one-step nucleophilic substitution reaction on a trimethyltin precursor.^[2]

Materials and Reagents

- $[^{18}\text{F}]$ Fluoride in $[^{18}\text{O}]\text{H}_2\text{O}$
- Precursors: Trimethyltin-substituted UAMC1110 derivatives (2a-c)
- Catalyst: A solution of $\text{Cu}(\text{OTf})_2$ and pyridine in DMF
- Anhydrous acetonitrile (ACN)
- Kryptofix 2.2.2 (K_{222})
- Potassium carbonate (K_2CO_3)
- Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak QMA Light, Oasis HLB)
- HPLC system for purification and analysis
- Reaction vessel (e.g., 5 mL V-vial)

Experimental Workflow



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Caption: Workflow for direct ¹⁸F-fluorination of UAMC1110 derivatives.

Detailed Protocol

- [¹⁸F]Fluoride Trapping and Elution:
 - Trap the aqueous [¹⁸F]fluoride solution (e.g., 30 mCi) onto a pre-conditioned Sep-Pak QMA Light cartridge.^[2]
 - Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
- Azeotropic Drying:
 - Dry the [¹⁸F]fluoride azeotropically by adding 1 mL of anhydrous acetonitrile and heating at 140°C under a stream of nitrogen. Repeat this step three times to ensure the reaction mixture is anhydrous.^[2]
- Radiolabeling Reaction:
 - To the dried [¹⁸F]fluoride, add the trimethyltin precursor (2a, 2b, or 2c) and the catalyst solution (e.g., Cu(OTf)₂ and pyridine in DMF).
 - Seal the reaction vessel and heat at 140°C for 15 minutes.^[2]
- Purification:
 - After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.
 - Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
 - Collect the radioactive peak corresponding to the desired ¹⁸F-labeled product ([¹⁸F]1a, [¹⁸F]1b, or [¹⁸F]1c).
 - The collected fraction is then typically passed through an Oasis HLB cartridge, washed with water, and eluted with ethanol to formulate the final product for in vitro or in vivo studies.

Quantitative Data Summary

Compound	Radiochemical Yield (Decay-Corrected)	Specific Activity (End of Synthesis)
[¹⁸ F]1a	15.67 ± 3.72%	>120 MBq/nmol
[¹⁸ F]1b	Not explicitly stated, but successfully prepared under similar conditions as [¹⁸ F]1a.	>120 MBq/nmol
[¹⁸ F]1c	Not explicitly stated, but successfully prepared under similar conditions as [¹⁸ F]1a.	>120 MBq/nmol

Data sourced from reference[2].

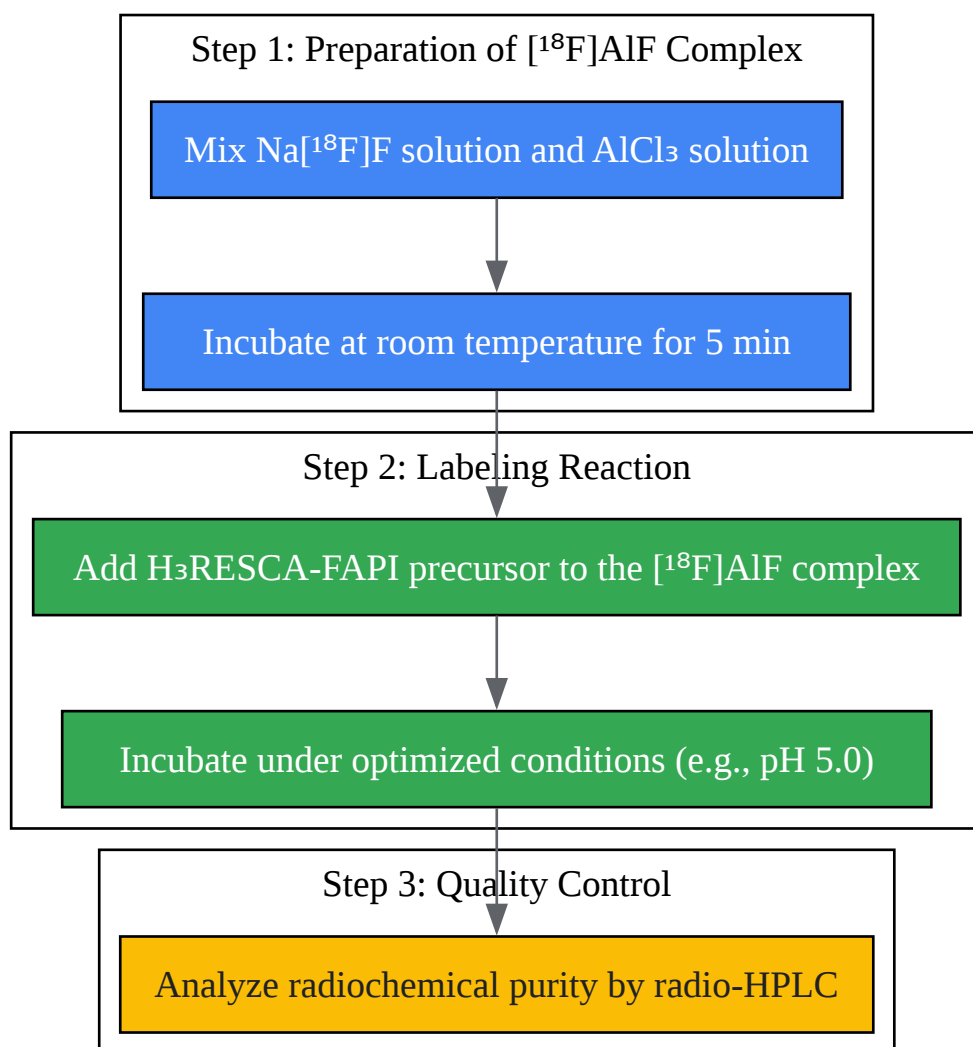
Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) Labeling of a UAMC1110 Derivative

This method involves the chelation of an aluminum-[¹⁸F]fluoride complex by a NOTA-conjugated UAMC1110 derivative, [¹⁸F]AlF-H₃RESCA-FAPI.[1][6] This approach offers mild reaction conditions and a straightforward labeling process.[1]

Materials and Reagents

- Na[¹⁸F]F solution
- Aluminum chloride (AlCl₃) solution (e.g., 1.28 mM in 0.2 M buffer)
- Precursor: H₃RESCA-FAPI
- Sodium acetate buffer (pH 4.0 - 5.5)
- Reaction vial
- HPLC system for quality control

Experimental Workflow



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Caption: Workflow for $[^{18}\text{F}]\text{AlF}$ labeling of $\text{H}_3\text{RESCA-FAPI}$.

Detailed Protocol

- Preparation of the $[^{18}\text{F}]\text{AlF}$ Complex:
 - In a reaction vial, combine the $\text{Na}[^{18}\text{F}]\text{F}$ solution (e.g., 100 μL , 370 MBq) and the AlCl_3 solution (e.g., 12 μL of 1.28 mM solution in 0.2 M buffer).[6]
 - Incubate the mixture at room temperature for 5 minutes to allow for the formation of the $[^{18}\text{F}]\text{AlF}$ complex.[6]

- Labeling Reaction:
 - Add the H₃RESCA-FAPI precursor (e.g., 50 µg) to the vial containing the pre-formed [¹⁸F]AlF complex.[1][6]
 - The reaction is performed in a suitable buffer, with optimal results reported at pH 5.0.[1][6]
 - Incubate the reaction mixture under the optimized conditions.
- Quality Control:
 - After the incubation period, determine the radiochemical purity of the final product, [¹⁸F]AlF-H₃RESCA-FAPI, using radio-HPLC.

Quantitative Data Summary

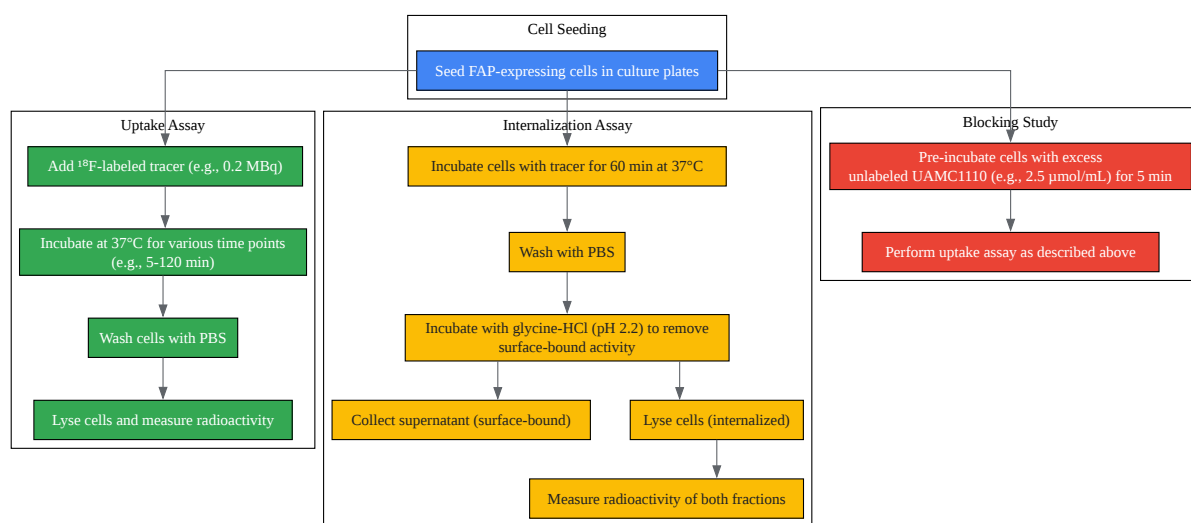
Compound	Radiochemical Yield	Radiochemical Purity
[¹⁸ F]AlF-H ₃ RESCA-FAPI	92.4 ± 2.4%	>95%

Data sourced from references[1][6].

In Vitro Cellular Uptake and Internalization Assays

This protocol describes a general method for evaluating the cellular uptake and internalization of ¹⁸F-labeled UAMC1110 derivatives in FAP-expressing cells (e.g., A549-FAP cells).[2]

Experimental Workflow



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Caption: Workflow for in vitro cell uptake and internalization assays.

Detailed Protocol

- Cell Culture:
 - Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media and conditions.

- Seed the cells into multi-well plates and allow them to adhere overnight.
- Cellular Uptake Assay:
 - Remove the culture medium and wash the cells with PBS.
 - Add fresh medium containing the ^{18}F -labeled UAMC1110 derivative (e.g., 0.2 MBq) to each well.[\[2\]](#)
 - Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[\[2\]](#)
 - At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.
 - Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
 - Measure the radioactivity in the cell lysate using a gamma counter.
- Internalization Assay:
 - Incubate the cells with the ^{18}F -labeled tracer for 60 minutes at 37°C.[\[2\]](#)
 - Wash the cells twice with PBS.
 - To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., 1 mL of glycine HCl, 1 M, pH 2.2) for 10 minutes at 37°C to strip off surface-bound tracer.[\[2\]](#)
 - Collect the acidic supernatant (contains membrane-bound fraction).
 - Wash the cells again with PBS.
 - Lyse the cells to release the internalized fraction.
 - Measure the radioactivity in both the supernatant and the cell lysate.
- Blocking Study (Specificity):

- To demonstrate FAP-specific uptake, pre-incubate a set of cells with a high concentration of unlabeled UAMC1110 (e.g., 2.5 $\mu\text{mol/mL}$) for 5 minutes before adding the ^{18}F -labeled tracer.[2]
- Perform the uptake assay as described above and compare the results with the non-blocked group. A significant reduction in uptake in the blocked group indicates specific binding.

Representative In Vitro Data

Compound	Cell Uptake (A549-FAP)	% Internalization (60 min)	% Uptake Reduction (Blocking)
^{18}F 1a	Time-dependent increase up to 60 min	61%	86.9%
^{18}F 1b	Time-dependent increase up to 60 min	57%	94.2%

Data sourced from reference[2].

Conclusion

The protocols outlined in this document provide a comprehensive guide for the ^{18}F -labeling of UAMC1110 derivatives using both direct fluorination and the ^{18}F AlF chelation method. These tracers have shown promise in preclinical studies for PET imaging of FAP-expressing tissues. The provided workflows and quantitative data serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development. Successful implementation of these protocols will enable further investigation into the diagnostic and therapeutic potential of FAP-targeted radioligands.

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